Cas no 3884-32-0 (2-chloro-4-(4-methylphenyl)-1,3-thiazole)
2-chloro-4-(4-methylphenyl)-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- Thiazole, 2-chloro-4-(4-methylphenyl)-
- 2-chloro-4-(4-methylphenyl)-1,3-thiazole
- 2-Chloro-4-p-tolylthiazole
- EN300-101216
- ILSSCCSGGFYZNM-UHFFFAOYSA-N
- G49529
- AKOS002657900
- Z1037582804
- 2-Chloro-4-(4-methylphenyl)thiazole
- DTXSID501293241
- DB-303056
- NS-02334
- 2-Chloro-4-(p-tolyl)thiazole
- 3884-32-0
- SCHEMBL4907429
- STL259857
-
- Inchi: 1S/C10H8ClNS/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3
- InChI Key: ILSSCCSGGFYZNM-UHFFFAOYSA-N
- SMILES: ClC1=NC(=CS1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 209.00674
- Monoisotopic Mass: 209.0065981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 12.89
2-chloro-4-(4-methylphenyl)-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C377245-10mg |
2-chloro-4-(4-methylphenyl)-1,3-thiazole |
3884-32-0 | 10mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C377245-50mg |
2-chloro-4-(4-methylphenyl)-1,3-thiazole |
3884-32-0 | 50mg |
$ 185.00 | 2022-04-28 | ||
| TRC | C377245-100mg |
2-chloro-4-(4-methylphenyl)-1,3-thiazole |
3884-32-0 | 100mg |
$ 275.00 | 2022-04-28 | ||
| Chemenu | CM519456-1g |
2-Chloro-4-(p-tolyl)thiazole |
3884-32-0 | 97% | 1g |
$475 | 2023-01-04 | |
| Enamine | EN300-101216-0.05g |
2-chloro-4-(4-methylphenyl)-1,3-thiazole |
3884-32-0 | 95.0% | 0.05g |
$155.0 | 2025-03-21 | |
| Enamine | EN300-101216-0.1g |
2-chloro-4-(4-methylphenyl)-1,3-thiazole |
3884-32-0 | 95.0% | 0.1g |
$232.0 | 2025-03-21 | |
| Enamine | EN300-101216-0.25g |
2-chloro-4-(4-methylphenyl)-1,3-thiazole |
3884-32-0 | 95.0% | 0.25g |
$331.0 | 2025-03-21 | |
| Enamine | EN300-101216-0.5g |
2-chloro-4-(4-methylphenyl)-1,3-thiazole |
3884-32-0 | 95.0% | 0.5g |
$524.0 | 2025-03-21 | |
| Enamine | EN300-101216-1.0g |
2-chloro-4-(4-methylphenyl)-1,3-thiazole |
3884-32-0 | 95.0% | 1.0g |
$671.0 | 2025-03-21 | |
| Enamine | EN300-101216-2.5g |
2-chloro-4-(4-methylphenyl)-1,3-thiazole |
3884-32-0 | 95.0% | 2.5g |
$1315.0 | 2025-03-21 |
2-chloro-4-(4-methylphenyl)-1,3-thiazole Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-chloro-4-(4-methylphenyl)-1,3-thiazole
Research Brief on 2-Chloro-4-(4-methylphenyl)-1,3-thiazole (CAS: 3884-32-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
2-Chloro-4-(4-methylphenyl)-1,3-thiazole (CAS: 3884-32-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The thiazole core is a privileged scaffold in drug design, and modifications at the 2- and 4-positions, as seen in this compound, often lead to molecules with enhanced pharmacological properties.
Recent studies have explored the synthetic routes to 2-chloro-4-(4-methylphenyl)-1,3-thiazole, with an emphasis on green chemistry approaches. A 2023 publication in the Journal of Organic Chemistry detailed a novel one-pot synthesis using eco-friendly catalysts, achieving yields of over 85%. This advancement addresses previous challenges in scalability and environmental impact associated with traditional methods. The compound's stability under physiological conditions has also been characterized, showing promising results for in vivo applications.
In terms of biological activity, 2024 research published in Bioorganic & Medicinal Chemistry Letters demonstrated that 2-chloro-4-(4-methylphenyl)-1,3-thiazole exhibits potent inhibitory effects against several kinase targets, particularly showing nanomolar activity against JAK3. This finding has sparked interest in its potential as a lead compound for autoimmune disease therapeutics. Molecular docking studies suggest that the chloro and methylphenyl substituents play critical roles in target binding, providing a structural basis for further optimization.
The compound's pharmacokinetic properties have been investigated in preclinical models, with a recent study in European Journal of Pharmaceutical Sciences (2024) reporting favorable oral bioavailability (∼65%) and moderate plasma protein binding (∼82%). These characteristics, combined with its demonstrated blood-brain barrier permeability in rodent models, position it as a promising candidate for central nervous system-targeted therapies. Researchers are particularly excited about its potential in neurodegenerative disease applications, where thiazole derivatives have shown neuroprotective effects.
Emerging applications in chemical biology have also been reported. A 2024 Nature Chemical Biology paper described the use of 2-chloro-4-(4-methylphenyl)-1,3-thiazole as a chemical probe to study protein-protein interactions in inflammatory pathways. The compound's ability to selectively modulate these interactions without complete inhibition offers new opportunities for pathway elucidation and target validation in complex biological systems.
Several pharmaceutical companies have included derivatives of 2-chloro-4-(4-methylphenyl)-1,3-thiazole in their pipelines, with one candidate currently in Phase I clinical trials for rheumatoid arthritis. The compound's patent landscape has become increasingly active, with 12 new filings in 2023-2024 covering various therapeutic applications and formulation technologies. This commercial interest underscores the compound's potential as a valuable scaffold in drug development.
Future research directions include exploring the compound's potential in combination therapies and further optimizing its selectivity profile. The development of radiolabeled versions for PET imaging applications is another active area of investigation. As the understanding of this compound's mechanism of action deepens, its applications in precision medicine are expected to expand significantly in the coming years.
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